(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride is a heterocyclic compound notable for its unique fused ring structure, which incorporates both pyridine and pyrazine moieties. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in various industrial processes. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride belongs to the class of heterocyclic compounds, specifically those containing nitrogen atoms in their ring systems. Its classification as a pyrido-pyrazine derivative highlights its structural complexity and the potential for diverse chemical reactivity.
The synthesis of (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride typically involves several key steps:
The reaction conditions are critical for achieving high yield and purity. Catalysts may be employed to facilitate the cyclization step, while temperature and pressure must be controlled meticulously throughout the process. On an industrial scale, continuous flow methods are often utilized to improve efficiency and scalability .
(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride features a complex three-dimensional structure characterized by:
The compound's structure includes a saturated ring system with nitrogen atoms incorporated into the cyclic framework, contributing to its unique chemical behavior .
The structural formula can be represented as follows:
(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride is influenced by its electronic structure, which can be modulated through substitution patterns on the ring system.
Research indicates that (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride may exhibit biological activities through mechanisms such as:
Further investigation into its mechanism of action is necessary to elucidate specific pathways and targets involved in its biological effects.
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm purity and structural integrity during synthesis.
(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride has several scientific applications:
The construction of the stereochemically defined bicyclic framework of (S)-octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride represents a significant synthetic challenge due to the presence of multiple chiral centers within a constrained heterocyclic system. Contemporary research has focused on transition-metal-catalyzed asymmetric functionalization of simple heterocycles as a powerful strategy for accessing such chiral saturated heterocyclic scaffolds. These methodologies offer advantages in substrate accessibility, functional group tolerance, and stereocontrol compared to traditional synthetic routes. Innovative approaches include alkyl cross-coupling, directing-group-assisted carbon-hydrogen activation, and photocatalytic hydrogen atom transfer reactions, which enable the stereoselective formation of the pyrido-pyrazinone core structure [2].
Regiodivergent catalytic asymmetric dearomative cyclization has emerged as a particularly valuable technique for establishing the stereochemical complexity of bicyclic heterocycles. This approach leverages the inherent reactivity of aromatic precursors while controlling stereochemistry through chiral catalysts. For instance, geometry-based differentiation strategies exploit rotationally restricted sigma bonds to position reactive sites in optimal spatial orientations for asymmetric transformation. Computational studies using density functional theory have elucidated reaction mechanisms where chiral catalysts enforce axial-to-central chirality transfer during cyclization, enabling precise stereochemical outcomes. The catalytic asymmetric dearomative cycloaddition of benzofuran or indole derivatives at specific carbon-carbon sites demonstrates how catalyst-controlled reactions can achieve high stereoselectivity in complex heterocycle formation [9].
Table 1: Catalytic Systems for Bicyclic Heterocycle Synthesis
Catalyst Type | Reaction Type | Stereoselectivity (ee%) | Key Advantage |
---|---|---|---|
Chiral Amide/Brønsted Base | Dearomative Cycloaddition | >90% | Axial-to-central chirality transfer |
Transition Metal Complexes | Asymmetric Functionalization | 80-95% | Broad substrate scope |
Organocatalysts | Parallel Kinetic Resolution | >95% | Differentiation of enantiomers |
The synthesis of octahydro-2H-pyrido[1,2-a]pyrazines from chiral precursors exemplifies the application of asymmetric catalysis in this chemical space. Specifically, cyclization reactions of bromo- or chloroamide derivatives derived from enantiomerically pure diamino alcohols have proven effective for constructing the target scaffold with high stereochemical fidelity. These methodologies demonstrate how catalytic asymmetric approaches provide efficient access to the structurally complex and stereochemically defined core of (S)-octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride [6].
Chiral resolution remains a critical methodology for obtaining enantiomerically pure (S)-octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride, particularly when asymmetric synthesis approaches yield insufficient stereoselectivity or when racemic synthetic routes offer economic advantages. The presence of a stereogenic center at the carbon-1 position of the piperidine ring creates the opportunity for enantiomeric separation, which is essential given the potential differences in pharmacological activity between enantiomers. Commercial suppliers such as Jiangwei Pharmlab offer chiral resolution services specifically for this class of compounds, indicating the industrial relevance of these techniques [1].
Diastereomeric salt crystallization represents the most established resolution method for this bicyclic heterocycle, leveraging the differential solubility of diastereomeric complexes formed between the racemic mixture and an enantiomerically pure chiral acid. Tartaric acid, dibenzoyl-tartaric acid, and camphorsulfonic acid derivatives have demonstrated efficacy in separating the (S)-enantiomer from its (R)-counterpart. The resolution process typically involves multiple crystallization cycles to achieve enantiomeric excess values exceeding 98%, which are verified by chiral high-performance liquid chromatography analysis. The hydrochloride salt form is particularly advantageous for crystallization due to its favorable crystalline properties and stability [1] [6].
Table 2: Chiral Resolution Methods for (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one
Resolution Method | Chiral Selector | Maximum ee% | Throughput Efficiency |
---|---|---|---|
Diastereomeric Salt Crystallization | L-Tartaric Acid | 99.2% | Moderate |
Preparative Chiral Chromatography | Amylose-based CSP | >99% | Low |
Kinetic Resolution | Enzymatic | 95% | High |
Chromatographic resolution techniques employing chiral stationary phases offer complementary approaches to crystallization. Polysaccharide-based chiral selectors, particularly cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantioselectivity for separating the enantiomers of octahydro-pyrido[1,2-a]pyrazine derivatives. These methods provide advantages in terms of scalability and automation compatibility, though they typically involve higher operational costs compared to crystallization approaches. Historical synthetic work has established that optically pure octahydro-2H-pyrido[1,2-a]pyrazines can be effectively prepared through chiral resolution of key synthetic intermediates, as demonstrated in the synthesis from (-)-2-cyano-6-phenyloxazolopiperidine precursors [6].
The application of solid-phase peptide synthesis principles to the production of (S)-octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride has gained significant attention as a strategy for improving scalability, purity, and sustainability. Traditional solution-phase synthesis of this bicyclic compound often faces challenges in purification and stereochemical control, especially during the cyclization steps. Solid-phase approaches address these limitations by anchoring key intermediates to polymeric supports, enabling excess reagent use and simplified impurity removal through filtration. Recent innovations have focused on developing dimethylformamide-free methodologies to reduce environmental impact and improve workplace safety [5].
The implementation of 1-tert-butyl-3-ethylcarbodiimide as a coupling reagent represents a significant advancement in sustainable solid-phase synthesis. This reagent minimizes hazardous byproducts such as hydrogen cyanide that are associated with traditional carbodiimide coupling agents, while maintaining high coupling efficiency and low epimerization rates. When used in combination with binary solvent systems comprising dimethyl sulfoxide and butyl acetate, 1-tert-butyl-3-ethylcarbodiimide enables efficient amide bond formation without compromising stereochemical integrity. These green solvent systems provide superior environmental profiles compared to conventional dipolar aprotic solvents while maintaining excellent swelling properties for polystyrene and polyethylene glycol-based resins [5] [7].
Catch-and-release purification strategies have revolutionized the isolation of enantiomerically pure bicyclic heterocycles. The "catch-lipidation-and-release" approach, wherein a peptide precursor is synthesized on resin, selectively functionalized, and then cleaved under mild conditions, has demonstrated particular utility for compounds like (S)-octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride that feature complex stereochemistry. This methodology enables purities exceeding 90% while dramatically reducing reliance on resource-intensive preparative high-performance liquid chromatography. Recent innovations include iodine/water-mediated deprotection in green solvent systems, which eliminates the need for metal catalysts and enables trifluoroacetic acid-free cleavage, further enhancing the sustainability profile of the synthetic process [5] [7].
The large-scale synthesis of (S)-octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride presents significant challenges in preserving stereochemical integrity throughout the synthetic sequence and purification operations. Stereochemical errors, including epimerization at chiral centers or unintended isomerization, can dramatically impact the compound's physicochemical properties and biological activity. Molecular dynamics simulations have demonstrated that even single stereochemical errors in chiral heterocyclic systems can induce substantial conformational changes, potentially altering biological activity profiles. These concerns are particularly relevant during high-temperature operations, strong acid/base treatments, and prolonged reaction times common in process-scale manufacturing [3].
The control of phosphorus-chirality in phosphorothioated oligonucleotides provides instructive parallels for managing stereochemical integrity in pharmaceutically relevant compounds. While distinct in molecular structure, both compound classes share the challenge of maintaining defined stereochemistry throughout synthetic and downstream processes. Regulatory frameworks increasingly require stringent control of stereochemical composition, necessitating robust analytical methods for stereochemical assessment. Modern analytical approaches for monitoring stereochemical integrity include advanced liquid chromatography techniques, capillary electrophoresis, ion mobility spectrometry, and nuclear magnetic resonance spectroscopy. For (S)-octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride, chiral high-performance liquid chromatography with amylose- or cellulose-based stationary phases has proven most effective for quantifying enantiomeric purity during process development [8].
Table 3: Analytical Techniques for Stereochemical Monitoring
Analytical Method | Detection Limit (ee%) | Throughput | Application Stage |
---|---|---|---|
Chiral High-Performance Liquid Chromatography | 99.5% | Moderate | In-process control, release testing |
Ion Mobility Spectrometry | 98% | High | Reaction monitoring |
Nuclear Magnetic Resonance with Chiral Solvating Agents | 95% | Low | Structural verification |
Process design strategies to minimize stereochemical compromise include precise control of reaction parameters and implementation of in-process controls. Temperature management is particularly critical during cyclization and salt formation steps, as elevated temperatures can accelerate epimerization at the alpha-position to the carbonyl group. The hydrochloride salt formation process requires careful optimization of acid addition rate, temperature, and solvent composition to prevent racemization. Additionally, enzymatic methods have emerged as valuable tools for correcting stereochemical errors in complex heterocyclic systems, leveraging the inherent stereoselectivity of biocatalysts to maintain enantiomeric purity. These approaches, combined with rigorous analytical monitoring, enable the consistent production of (S)-octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride with the high stereochemical fidelity required for pharmaceutical applications [3] [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: